molecular formula C9H20N4O2 B013850 N-omega-Propyl-L-arginine CAS No. 137361-05-8

N-omega-Propyl-L-arginine

Cat. No. B013850
M. Wt: 216.28 g/mol
InChI Key: AOMXURITGZJPKB-ZETCQYMHSA-N
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Description

Synthesis Analysis

The synthesis of N-omega-hydroxy-L-arginine, a related compound, has been described as a precursor in the biosynthesis of nitric oxide from L-arginine. This synthesis involves an NADPH-dependent hydroxylation of L-arginine, highlighting the complex enzymatic pathways involved in nitric oxide synthesis and the potential for creating analogs like N-omega-Propyl-L-arginine for research purposes (Stuehr et al., 1991).

Molecular Structure Analysis

The molecular structure of N-omega-Propyl-L-arginine is closely related to that of L-arginine, with modifications that potentially affect its interaction with nitric oxide synthase enzymes. Such structural analogs are valuable in elucidating the enzyme's substrate specificity and the mechanism of NO production. The structural characterization of enzyme complexes with N-omega-hydroxy-L-arginine and diatomic ligands has provided insights into the potential interactions and the importance of substrate geometry in enzyme function (Doukov et al., 2009).

Chemical Reactions and Properties

N-omega-Propyl-L-arginine and its hydroxy derivative have been studied for their roles as inhibitors of nitric oxide synthases, without acting as substrates or leading to enzyme inactivation. These findings suggest that while these compounds can bind to the enzyme active sites, they do not undergo the typical enzymatic reaction to produce nitric oxide, highlighting their potential use in studying enzyme kinetics and inhibition (Fast et al., 1997).

Physical Properties Analysis

The physical properties of N-omega-Propyl-L-arginine, such as solubility, stability, and absorption characteristics, are essential for its potential application in research. While detailed studies specific to N-omega-Propyl-L-arginine's physical properties were not found, research on similar compounds provides a foundation for understanding how such properties could influence its behavior in biological systems and experimental conditions.

Chemical Properties Analysis

The chemical properties of N-omega-Propyl-L-arginine, including its reactivity, potential for forming derivatives, and interactions with biological molecules, play a critical role in its function as a research tool. Studies on related compounds, such as N-omega-hydroxy-L-arginine, offer insights into the enzyme-substrate interactions, the importance of the arginine moiety in biological reactions, and the potential effects of chemical modifications on these interactions (Wallace et al., 1991).

Scientific Research Applications

  • N-omega-Propyl-L-arginine and related compounds are potent inhibitors of neuronal and macrophage nitric oxide synthases. This characteristic highlights their potential as therapeutic agents for conditions where nitric oxide synthesis needs regulation (Fast et al., 1997).

  • The compound improves blood flow and contractile function in reperfused skeletal muscle, although its exact role in inhibiting neuronal nitric oxide synthase (nNOS) is not entirely clear (Gowda et al., 2004).

  • Studies have shown that L-arginine supplementation, a related compound, increases net protein balance in skin wounds and muscles independently of nitric oxide production (Zhang et al., 2008).

  • N-omega-Propyl-L-arginine analogs have been observed to effectively block the formation of hydrogen peroxide by brain nitric oxide synthase at suboptimal concentrations of L-arginine (Heinzel et al., 1992).

  • The compound plays a role in modulating the biosynthesis of nitric oxide, as shown in studies involving N-omega-hydroxy-L-arginine (Stuehr et al., 1991).

  • Research has also focused on the synthesis of arginine derivatives and dipeptides for medical and industrial applications, indicating the broad scope of its utility (Katritzky et al., 2008).

  • In the context of cardiovascular health, arginine supplementation, including derivatives like N-omega-Propyl-L-arginine, has been linked to improved endothelial function and vascular tone, beneficial for conditions like hypertension and diabetes mellitus (Gambardella et al., 2020).

Safety And Hazards

N-omega-Propyl-L-arginine should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

The role of N-omega-Propyl-L-arginine in ischemia/reperfusion (I/R) injury in rat skeletal muscle has been studied . Although it showed a beneficial role in I/R injury, the in vivo mechanism of action of N-omega-Propyl-L-arginine needs to be further identified . The role of nNOS in skeletal muscle I/R still remains to be determined .

properties

IUPAC Name

(2S)-2-amino-5-[(N'-propylcarbamimidoyl)amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N4O2/c1-2-5-12-9(11)13-6-3-4-7(10)8(14)15/h7H,2-6,10H2,1H3,(H,14,15)(H3,11,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMXURITGZJPKB-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN=C(N)NCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN=C(N)NCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332245
Record name (2S)-2-Amino-5-(N'-propylcarbamimidamido)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-omega-Propyl-L-arginine

CAS RN

137361-05-8
Record name Nω-Propyl-L-arginine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137361-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-Amino-5-(N'-propylcarbamimidamido)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nω-Propyl-L-arginine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7F9U4R2AC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
162
Citations
D Klamer, JA Engel, L Svensson - European journal of pharmacology, 2004 - Elsevier
Phencyclidine has frequently been used to model schizophrenia in animals. In the present study, the ability of the neuronal selective nitric oxide synthase (NOS) inhibitor, N ω -propyl-l-…
C Li, Z Jiang, W Lu, D Arrick… - Obesity Science & …, 2016 - Wiley Online Library
Objective We determined the effect of obesity on early post‐ischemic blood–brain barrier (BBB) disruption. Methods Male C57BL/6J mice were fed a high‐fat diet (HFD) or standard …
G Kumar - Journal of Biological Engineering Research and …, 2016 - researchgate.net
… 7- nitroindazole showed selectivity for human eNOS and N-Omega-Propyl-LArginine as well as 3,5-Bis(2-(6-amino-4-methylpyridin-2-yl) ethyl) benzonitrile exhibited selectivity for …
Number of citations: 2 www.researchgate.net
DL Kellogg, JL Zhao, Y Wu - 2008 - Wiley Online Library
… We examined the effects of an eNOS inhibitor, N G -amino-L-arginine(LNAA) and a nNOS inhibitor, N-omega-propyl-L-arginine(NPLA) on skin blood flow(SkBF) responses to increased …
F ARICIOĞLU - 2012 - openaccess.marmara.edu.tr
… this study was to compare the effects of both neuronal NOS (nNOS) and inducible NOS (iNOS) inhibitor 2-iminobiotin, with the more selective nNOS inhibitor N-omega-propyl-L-arginine …
Number of citations: 0 openaccess.marmara.edu.tr
SI Sheikh, A Hafeez, E Ahmed - World Journal of Pharmaceutical …, 2014 - wjpsonline.com
… structure of iNOS (PDB code: 1QW4) was extracted from the Protein Data Bank (PDB) [12] (http://www.rcsb.org) present in complex with co- crystallized ligand N-omegapropyl-L-arginine…
Number of citations: 4 www.wjpsonline.com
K Totonelly, L Lee, AT Cheng… - … Ophthalmology & Visual …, 2012 - iovs.arvojournals.org
… four groups and experimental eyes were injected daily for 4 days: (1) Quinpirole: 20 µl injections (FD: n=21; Lens: n=13); (2) Both: 10 µl quinpirole + 10 µl n-omega-propyl-L-arginine (n-…
Number of citations: 1 iovs.arvojournals.org
DL Nickla, P Damyanova, G Lytle - Experimental eye research, 2009 - Elsevier
In birds, the choroid plays a role in the visual regulation of eye growth, thickening in response to myopic defocus, and thinning in response to hyperopic defocus, in both cases moving …
A Walkowska, I Vaneckova, J Sadowski… - J Physiol …, 2019 - researchgate.net
We showed previously that in anaesthetized rats acute noninvasive renal denervation (DNX) induced an increase in arterial blood pressure (MABP), unlike the usual hypotensive effect. …
Number of citations: 2 www.researchgate.net
SV Gorbacheva, IF Belenichev - World of Medicine and Biology, 2015 - womab.com.ua
Annotation The given experimental investigation is dedicated to the studying of non-selective inhibitor efficiency of constitutional NO-synthase isoforms-N-nitro-L-arginine methyl ester (L…
Number of citations: 0 womab.com.ua

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